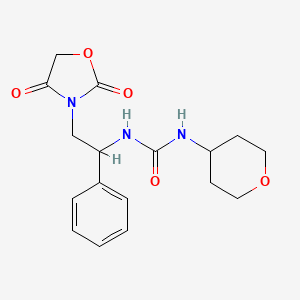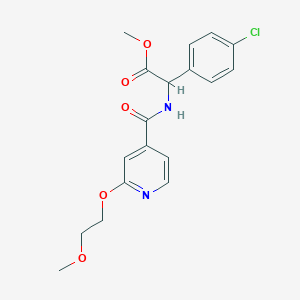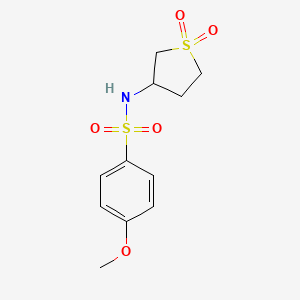
1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazolidinone ring, a phenylethyl group, and a tetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Oxazolidinone Ring:
- Starting from an amino acid derivative, the oxazolidinone ring can be formed through cyclization reactions involving reagents like phosgene or its safer alternatives.
- Reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
-
Attachment of the Phenylethyl Group:
- The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the oxazolidinone intermediate.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
-
Incorporation of the Tetrahydropyran Moiety:
- The final step involves the formation of the urea linkage and the introduction of the tetrahydropyran group.
- This can be achieved through a reaction between an isocyanate derivative and the appropriate tetrahydropyran amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The oxazolidinone ring can be reduced to form amino alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for proteases, where the oxazolidinone ring mimics the transition state of peptide bond hydrolysis.
Signal Pathways: It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Contains a thiourea group, which may alter its reactivity and biological activity.
Uniqueness:
- The combination of the oxazolidinone ring, phenylethyl group, and tetrahydropyran moiety in 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-11-25-17(23)20(15)10-14(12-4-2-1-3-5-12)19-16(22)18-13-6-8-24-9-7-13/h1-5,13-14H,6-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBCOIRZGGMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)


![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)

![1-(3-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2516328.png)




